trans-3-(Benzyloxy)cyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“trans-3-(Benzyloxy)cyclopentan-1-ol” is a chemical compound with the molecular formula C12H16O2 . It is used in laboratory chemicals and the manufacture of chemical compounds .
Molecular Structure Analysis
The molecular structure of “trans-3-(Benzyloxy)cyclopentan-1-ol” consists of 12 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms . The molecular weight of the compound is 192.25 g/mol .Scientific Research Applications
- Application : trans-3-(Benzyloxy)cyclopentan-1-ol can be modified to create fluorescent probes. Researchers can attach fluorophores to this compound, allowing visualization of specific cellular processes or molecular interactions. These probes are valuable tools for studying cellular dynamics, protein localization, and intracellular signaling pathways .
- Application : Researchers have demonstrated a novel application of optical tweezers using trans-3-(Benzyloxy)cyclopentan-1-ol. By varying the intensity of a laser beam, they controlled Förster resonance energy transfer (FRET) between fluorescent molecules. This non-contact approach has potential applications in microchemistry, quantum dots, and photochemistry .
- Application : When a laser beam is focused on an isolated polymer droplet containing this compound, increased laser intensity accelerates energy transfer. The polymer changes color due to the mixing of dyes attached to the donor and acceptor molecules. This phenomenon opens up possibilities for novel non-contact control of fluorescence and energy transfer in polymer systems .
- Application : Researchers explore trans-3-(Benzyloxy)cyclopentan-1-ol as a potential component in drug carriers or nanoparticles. Its unique structure and functional groups could enhance drug encapsulation, stability, and release profiles. By conjugating this compound with therapeutic agents, scientists aim to improve drug delivery to specific tissues or cells .
- Application : trans-3-(Benzyloxy)cyclopentan-1-ol contains a chiral center. Researchers can use it as a starting material for synthesizing other chiral compounds. Its versatile reactivity allows access to diverse chemical structures, making it valuable in organic synthesis and medicinal chemistry .
- Application : Researchers can incorporate trans-3-(Benzyloxy)cyclopentan-1-ol into synthetic pathways for natural product analogs. By modifying its functional groups, they can mimic or improve the bioactivity of naturally occurring compounds. This approach aids drug discovery and provides insights into structure-activity relationships .
Fluorescent Probes and Imaging Agents
Optical Tweezers and Förster Resonance Energy Transfer (FRET)
Polymer Chemistry and Color Changes
Drug Delivery Systems
Organic Synthesis and Chiral Building Blocks
Natural Product Synthesis
Mechanism of Action
Safety and Hazards
“trans-3-(Benzyloxy)cyclopentan-1-ol” is classified as having acute toxicity when ingested, and it can cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include wearing protective gloves, clothing, and eye/face protection, and ensuring adequate ventilation .
Future Directions
properties
IUPAC Name |
(1R,3R)-3-phenylmethoxycyclopentan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c13-11-6-7-12(8-11)14-9-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2/t11-,12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFIICXXRMNDRQC-VXGBXAGGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@@H]1O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.